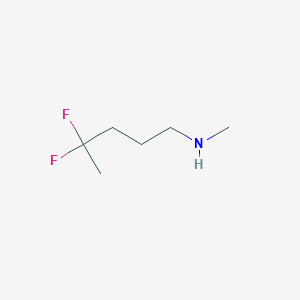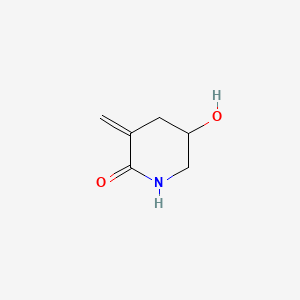![molecular formula C11H8BrF3N2O3 B13482233 1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring substituted with a bromo and trifluoromethoxy group on a phenyl ring, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromo and trifluoromethoxy groups. One common method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at very low temperatures, such as -100°C, to generate the corresponding phenyllithium intermediate . This intermediate can then undergo further reactions to form the desired diazinane ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used for generating phenyllithium intermediates.
Palladium Catalysts: Commonly used in coupling reactions like Suzuki-Miyaura.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.
Aplicaciones Científicas De Investigación
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and further research is needed to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: A precursor in the synthesis of the target compound.
1-Bromo-3-(trifluoromethoxy)benzene: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of both bromo and trifluoromethoxy groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H8BrF3N2O3 |
|---|---|
Peso molecular |
353.09 g/mol |
Nombre IUPAC |
1-[3-bromo-4-(trifluoromethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O3/c12-7-5-6(1-2-8(7)20-11(13,14)15)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
Clave InChI |
QRMXTXFTCWVORE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
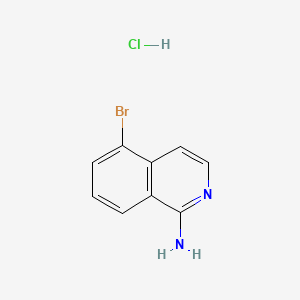
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
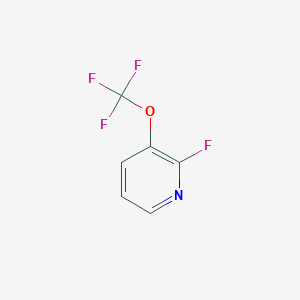
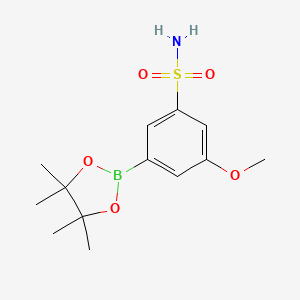
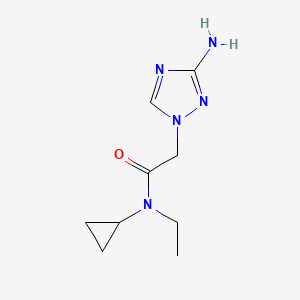
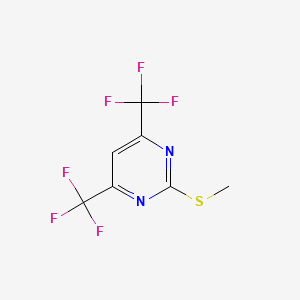
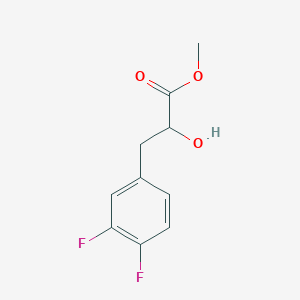
![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
